2-Isopropylthioxanthone
Overview
Description
2-Isopropylthioxanthone (ITX) is a photoinitiator commonly used in the printing ink of packaging materials. It has recently garnered attention due to its detection in milk and fruit drinks, raising concerns about its potential effects on human health. ITX shares structural similarities with known AhR-agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and furanocoumarins, which has led to investigations into its ability to activate the AhR pathway .
Synthesis Analysis
The synthesis of isotopically labelled 2-isopropylthioxanthone has been achieved through two efficient synthetic routes starting from 2,2'-dithiosalicylic acid and deuterium cumene. These methods have resulted in stable deuterium-labelled ITX with high isotopic abundance (98.1% and 98.8%) and excellent chemical purities. The structures and isotope abundances of the synthesized compounds were confirmed using proton nuclear magnetic resonance and liquid chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular structure of ITX is crucial for its function as a photoinitiator. While the specific details of its molecular structure are not provided in the abstracts, the confirmation of the structure through NMR and LC-MS techniques suggests a well-defined and consistent molecular framework, which is essential for its photoinitiating activity .
Chemical Reactions Analysis
ITX, when used as a sensitizer, can rapidly react with bis[2-(o-chlorophenyl)-4,5-diphenylimidazole] (I1) to form imidazolyl radicals as the major product. This reaction has been studied using flash photolysis, revealing a very high rate constant. The reaction mechanism does not involve triplet-triplet energy transfer or charge transfer complexes as prominent intermediates, but rather the formation of an encounter complex that decomposes quickly .
Physical and Chemical Properties Analysis
The physical and chemical properties of ITX are inferred from its behavior in various in vitro bioassays. ITX has demonstrated the ability to activate the AhR pathway, induce EROD activity in rat hepatoma cells, and exhibit gene expression profiles similar to TCDD. Additionally, ITX has shown potential anti-estrogenic and anti-androgenic properties in yeast-based bioassays. These findings suggest that ITX interacts with biological systems in a manner that could have implications for human health, and further in vivo studies are warranted for hazard characterization .
Scientific Research Applications
Photoinitiator in Printing Ink
2-Isopropylthioxanthone (2-ITX) is primarily known for its use as a photoinitiator in printing ink, particularly for packaging materials. It garnered attention when detected in milk and fruit drinks, leading to studies on its effects on human health. Research has focused on its structural similarities to AhR-agonists, revealing its potential to activate the AhR. It has also been found to induce gene expression profiles similar to certain dioxins in rat hepatoma cells (Peijnenburg et al., 2010).
Interaction with Biological Systems
Investigations into 2-ITX's interaction with biological systems have shown that it does not exert anxiolytic or sedative effects when administered to rats and does not significantly affect central or peripheral benzodiazepine receptors. These findings are crucial in understanding the broader implications of 2-ITX's presence in food products (Campioli et al., 2010).
Analytical Methods for Detection in Food and Beverages
Significant research has been dedicated to developing methods for detecting 2-ITX in food and beverages. Gas chromatography-mass spectrometry and high-performance liquid chromatography have been employed to analyze its presence in various food items, with specific attention to its migration from packaging materials (Zhang Yaohai et al., 2010), (Sun et al., 2007).
Impact on Endocrine Systems
Recent studies have highlighted the endocrine-disrupting potential of 2-ITX, particularly its antiandrogenic and antiestrogenic activities. These effects were observed in various bioassays, indicating the need for further research into the compound's impact on hormone systems (Reitsma et al., 2013).
Interaction with Lipid Membranes
Research into 2-ITX's interaction with lipid membranes has revealed its significant impact on phospholipid organization. It behaves as a disordering agent in the gel state of lipids and tends to rigidify membranes in their fluid state, suggesting a strong interaction with lipid components of biological membranes (Momo et al., 2007).
Photoproduct Formation and Photopolymerization
2-ITX's role in the formation of photoproducts and its efficiency in photopolymerization processes, especially in ultraviolet (UV) curable coatings, is a significant area of research. Studies have investigated its photoproduct formation with maleic anhydride and its applications in curing coatings (Mullings et al., 2007).
Safety And Hazards
Future Directions
Thioxanthone, the core structure of 2-Isopropylthioxanthone, has been recognized as a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, making it a key player in photochemistry . This suggests potential future directions for the use of 2-Isopropylthioxanthone in other applications involving photochemistry.
properties
IUPAC Name |
2-propan-2-ylthioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPKYXQZGAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044691 | |
Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals | |
Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Isopropylthioxanthone | |
CAS RN |
5495-84-1 | |
Record name | 2-Isopropylthioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl thioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLTHIOXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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